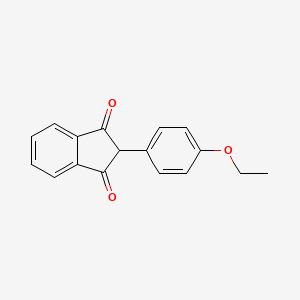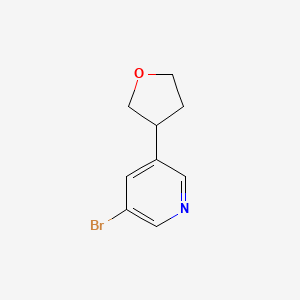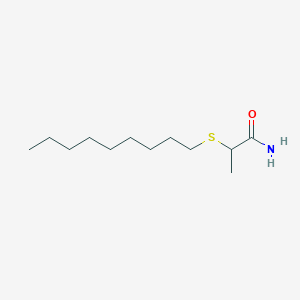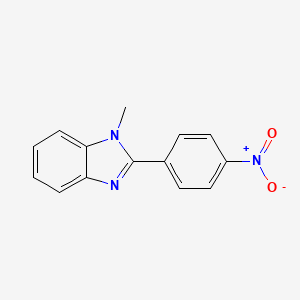![molecular formula C19H25ClN2O2 B11712615 N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C19H25ClN2O2 This compound is notable for its unique structure, which includes a chloroacetyl group, a tetrahydroisoquinoline moiety, and a cyclohexanecarboxamide group
Métodos De Preparación
The synthesis of N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
N-Chloroacetylation of Aminoalcohols: This step involves the reaction of aminoalcohols with chloroacetyl chloride in the presence of a phosphate buffer.
Formation of Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the chloroacetylated tetrahydroisoquinoline with cyclohexanecarboxamide under controlled conditions to form the desired compound.
Análisis De Reacciones Químicas
N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
Common reagents used in these reactions include chloroacetyl chloride, phosphate buffer, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The tetrahydroisoquinoline moiety may also interact with various biological pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)chloroacetamide: This compound is a nonsteroidal anti-inflammatory drug with similar chloroacetyl functionality.
Cyanoacetamides: These compounds are used as precursors in the synthesis of various heterocyclic compounds and have similar reactivity.
Chloroacetanilides: These are important synthetic herbicides with similar chloroacetyl groups.
Propiedades
Fórmula molecular |
C19H25ClN2O2 |
|---|---|
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
N-[[2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H25ClN2O2/c20-12-18(23)22-11-10-14-6-4-5-9-16(14)17(22)13-21-19(24)15-7-2-1-3-8-15/h4-6,9,15,17H,1-3,7-8,10-13H2,(H,21,24) |
Clave InChI |
UCJWLIDMRLKKDY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)

![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)


![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)


![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)

